

Spectroscopic Characterization of 2-Ethylfenchol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylfenchol**

Cat. No.: **B092113**

[Get Quote](#)

Introduction

2-Ethylfenchol (CAS 18368-91-7) is a synthetic bicyclic monoterpenoid alcohol valued in the fragrance and flavor industries for its characteristic earthy and camphoraceous notes.^{[1][2]} As with any specialty chemical, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-Ethylfenchol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive methodologies grounded in established spectroscopic principles to offer a detailed interpretation of the compound's structural features. This approach serves as a valuable resource for researchers in quality control, new product development, and synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Ethylfenchol**, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the bicyclo[2.2.1]heptane skeleton and its substituents.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **2-Ethylfenchol** reveals a complex pattern of signals characteristic of its rigid, asymmetric structure. The chemical shifts are influenced by the

electronegativity of the hydroxyl group, anisotropic effects from the bicyclic system, and spin-spin coupling between neighboring protons.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Ethylfenchol**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
-OH	~1.5 - 2.5	Broad Singlet	-
Methylene (-CH ₂ -) of Ethyl	~1.5 - 1.7	Quartet	~7.5
Methyl (-CH ₃) of Ethyl	~0.9	Triplet	~7.5
Bridgehead -CH	~1.8 - 2.0	Multiplet	-
Other Bicyclic Protons	~1.0 - 1.9	Complex Multiplets	-
Methyls on Bicyclic Frame	~0.8 - 1.2	Singlets	-

Note: Predicted values are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary based on solvent and instrument frequency.[3]

Interpretation and Causality:

- **Hydroxyl Proton (-OH):** The chemical shift of the hydroxyl proton is highly variable and dependent on concentration, solvent, and temperature due to hydrogen bonding.[4][5] It typically appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to adjacent protons.[6]
- **Ethyl Group:** The ethyl group is expected to show a classic quartet for the methylene protons (adjacent to a methyl group) and a triplet for the methyl protons (adjacent to a methylene group), a pattern dictated by the n+1 rule of spin-spin splitting.
- **Bicyclic Framework:** The protons on the bicyclo[2.2.1]heptane ring system will exhibit complex splitting patterns (multiplets) due to intricate coupling relationships (geminal, vicinal,

and long-range) within the rigid structure. The bridgehead protons are typically deshielded compared to other methylene protons in the ring system.

- **Methyl Groups:** The three methyl groups on the bicyclic frame are expected to appear as sharp singlets, as they lack adjacent protons for coupling. Their distinct chemical shifts arise from their different steric and electronic environments.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and offers insight into their chemical environment.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Ethylfenchol**

Carbon Assignment	Predicted Chemical Shift (ppm)
Quaternary Carbon (-C-OH)	~70 - 80
Quaternary Carbons (Bicyclic Frame)	~40 - 55
Methylene (-CH ₂ -) of Ethyl	~30 - 40
Bridgehead -CH	~45 - 55
Other Bicyclic -CH ₂ - and -CH-	~20 - 45
Methyl (-CH ₃) of Ethyl	~8 - 12
Methyls on Bicyclic Frame	~15 - 30

Note: Predicted values are generated using online NMR prediction tools.[\[7\]](#) Actual experimental values will depend on the solvent and instrument.

Interpretation and Causality:

- **Quaternary Alcohol Carbon:** The carbon atom bearing the hydroxyl group is significantly deshielded (shifted downfield) to the 70-80 ppm range due to the strong electron-withdrawing effect of the oxygen atom.[\[8\]](#)

- Alkyl Carbons: The chemical shifts of the other sp^3 hybridized carbons fall within the typical aliphatic range. The specific shifts are determined by the degree of substitution and steric interactions within the bicyclic system. Quaternary carbons and bridgehead methines generally appear further downfield than methylene and methyl carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for a novel compound like **2-Ethylfenchol** is crucial.

- Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.^[4] $CDCl_3$ is a common choice for non-polar to moderately polar compounds.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the bicyclic protons.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H spectrum.
 - Optimize spectral width, acquisition time, and relaxation delay.
 - Integrate the signals to determine the relative number of protons for each resonance.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain sharp singlets for each unique carbon.
 - Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR Experiments (for full structural confirmation):
 - COSY (Correlation Spectroscopy): To establish 1H - 1H coupling networks and identify neighboring protons.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the molecular structure.

[Click to download full resolution via product page](#)

Caption: NMR data acquisition and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

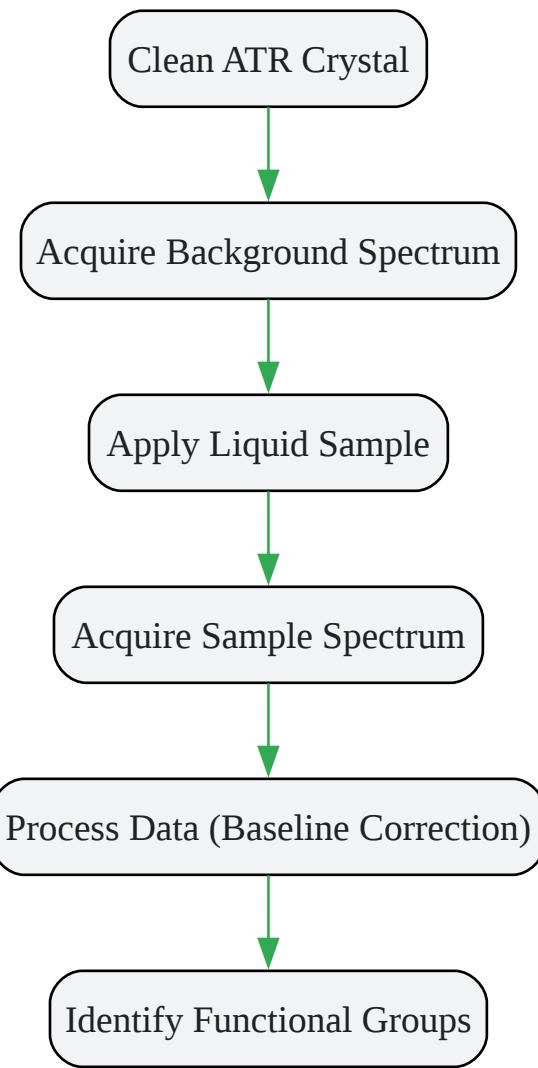
Predicted IR Spectrum

The IR spectrum of **2-Ethylfenchol** is expected to be dominated by absorptions corresponding to its alcohol functional group and its aliphatic hydrocarbon structure.

Table 3: Predicted Characteristic IR Absorptions for **2-Ethylfenchol**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Hydrogen-bonded)	3200 - 3500	Strong, Broad
C-H Stretch (sp ³)	2850 - 3000	Strong
C-O Stretch	1050 - 1260	Strong
C-H Bend	1350 - 1480	Medium

Interpretation and Causality:


- O-H Stretch: The most prominent feature will be a strong and broad absorption band in the 3200-3500 cm⁻¹ region.[9] This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different **2-Ethylfenchol** molecules.[6][10]
- C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the ethyl group and the bicyclic ring.
- C-O Stretch: A strong band in the fingerprint region, typically between 1050-1260 cm⁻¹, corresponds to the C-O stretching vibration of the tertiary alcohol.[11]

Experimental Protocol for IR Data Acquisition

A typical method for acquiring the IR spectrum of a liquid sample like **2-Ethylfenchol** is using Attenuated Total Reflectance (ATR).

- Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat **2-Ethylfenchol** liquid directly onto the ATR crystal.

- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
- Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

[Click to download full resolution via product page](#)

Caption: ATR-FTIR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable

clues about the molecule's structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, **2-Ethylfenchol** (Molecular Weight: 182.30 g/mol) is expected to produce a molecular ion peak (M^+) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum of **2-Ethylfenchol**

m/z (mass-to-charge ratio)	Proposed Fragment	Significance
182	$[C_{12}H_{22}O]^+$	Molecular Ion (M^+)
167	$[M - CH_3]^+$	Loss of a methyl group
164	$[M - H_2O]^+$	Dehydration, common for alcohols
153	$[M - C_2H_5]^+$	Loss of the ethyl group (alpha-cleavage)
135	$[M - C_2H_5 - H_2O]^+$	Loss of ethyl group and water
81	$[C_6H_9]^+$	Common fragment in bicyclic monoterpenes

Interpretation and Causality:

- Molecular Ion (M^+): The peak at m/z 182 corresponds to the intact molecule with one electron removed. The intensity of this peak may be low due to the facile fragmentation of tertiary alcohols.
- Dehydration ($[M - H_2O]^+$): A peak at m/z 164, resulting from the elimination of a water molecule, is a very common and characteristic fragmentation pathway for alcohols in EI-MS. [\[6\]](#)
- Alpha-Cleavage: The bond between the quaternary carbon (C2) and the ethyl group is susceptible to cleavage. This alpha-cleavage would result in the loss of an ethyl radical

($\bullet\text{C}_2\text{H}_5$), leading to a fragment at m/z 153. This is a characteristic fragmentation for alcohols.

[6]

- Loss of Methyl ($[\text{M} - \text{CH}_3]^+$): A peak at m/z 167 would arise from the loss of one of the methyl groups from the bicyclic framework.
- Terpenoid Fragments: The complex fragmentation of the bicyclic ring system is expected to produce a series of smaller ions, with m/z 81 being a common fragment observed in the mass spectra of many monoterpenes.[12]

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing a volatile compound like **2-Ethylfenchol**.

- Sample Preparation: Prepare a dilute solution of **2-Ethylfenchol** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 $\mu\text{g/mL}$.
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - Use a non-polar capillary column (e.g., DB-5ms) suitable for separating terpenes.
 - Employ a temperature program that starts at a low temperature (e.g., 60 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.
- MS Detection (EI):
 - The eluent from the GC column is directed into the ion source of the mass spectrometer.
 - Set the ionization energy to the standard 70 eV.
 - Acquire mass spectra over a suitable range (e.g., m/z 40-300).
- Data Analysis:
 - Identify the peak corresponding to **2-Ethylfenchol** in the total ion chromatogram (TIC).

- Extract the mass spectrum for that peak.
- Analyze the molecular ion and the fragmentation pattern to confirm the structure.

[Click to download full resolution via product page](#)

Caption: GC-MS experimental workflow.

Conclusion

This guide outlines the expected spectroscopic characteristics of **2-Ethylfenchol** based on predictive methods and fundamental principles of chemical analysis. The predicted NMR, IR, and MS data collectively provide a detailed "fingerprint" of the molecule. The ^1H and ^{13}C NMR spectra are expected to confirm the carbon-hydrogen framework and the presence of the ethyl and hydroxyl groups. The IR spectrum should clearly indicate the alcohol functionality through its characteristic O-H and C-O stretching vibrations. Finally, GC-MS analysis would confirm the molecular weight and reveal key structural information through predictable fragmentation pathways such as dehydration and alpha-cleavage. For any researcher working with **2-Ethylfenchol**, the application of these spectroscopic techniques, guided by the principles and protocols described herein, is essential for unequivocal structure verification and quality assurance.

References

- Ryhage, R., & von Sydow, E. (1963). Mass Spectrometry of Terpenes. I. Monoterpene Hydrocarbons. *Acta Chemica Scandinavica*, 17, 2025-2035. [\[Link\]](#)
- van der Doelen, G. A., van den Berg, K. J., & Boon, J. J. (1998). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. *Journal of Mass Spectrometry*, 33(11), 1189-1201. [\[Link\]](#)

- Fuentes, E., Vioque, J., & Alaiz, M. (2021). Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO₂ Process. *Molecules*, 26(16), 4995. [[Link](#)]
- Maimon, D., et al. (2019). Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections. *Analytical Chemistry*, 91(17), 11345-11353. [[Link](#)]
- Li, Y., & Fitzloff, J. F. (2008). Mass spectrometry analysis of terpene lactones in *Ginkgo biloba*. *Rapid Communications in Mass Spectrometry*, 22(6), 766-772. [[Link](#)]
- SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON. [[Link](#)]
- SpectraBase. (n.d.). Bicyclo[2.2.1]heptan-2-ol. [[Link](#)]
- LibreTexts Chemistry. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [[Link](#)]
- ChemAxon. (n.d.). NMR Predictor. [[Link](#)]
- NIST. (n.d.). Bicyclo[2.2.1]heptan-2-ol. In NIST Chemistry WebBook. [[Link](#)]
- NIST. (n.d.). Bicyclo[2.2.1]heptan-2-ol, endo-. In NIST Chemistry WebBook. [[Link](#)]
- Perflavor. (n.d.). 2-ethyl fenchol, 18368-91-7. [[Link](#)]
- The Good Scents Company. (n.d.). 2-ethyl fenchol. [[Link](#)]
- PubChem. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-. [[Link](#)]
- ACD/Labs. (n.d.). NMR Prediction. [[Link](#)]
- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [[Link](#)]
- CFM-ID. (n.d.). Spectra Prediction. [[Link](#)]
- University of Calgary. (n.d.). IR: alcohols. [[Link](#)]
- NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. [[Link](#)]

- CASPRE. (n.d.). ^{13}C NMR Predictor. [\[Link\]](#)
- Aromatic & Fine Chemicals. (n.d.). 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter. [\[Link\]](#)
- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In *Organic Chemistry*. [\[Link\]](#)
- ResearchGate. (n.d.). Comparison of ^1H NMR spectra for N-(2-hydroxyethyl). [\[Link\]](#)
- University of Regensburg. (n.d.). Chemical shifts. [\[Link\]](#)
- Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alcohols. [YouTube]. [\[Link\]](#)
- LibreTexts Chemistry. (2020). 13.4: Spectroscopy of Alcohols. [\[Link\]](#)
- University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [\[Link\]](#)
- Helmus, R., et al. (2023). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. *Environmental Science & Technology*. [\[Link\]](#)
- Schymanski, E. L., et al. (2024). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. *ChemRxiv*. [\[Link\]](#)
- The Good Scents Company. (n.d.). (+)-2-ethyl fenchol. [\[Link\]](#)
- SpectraBase. (n.d.). alpha-Fenchol - Optional[^{13}C NMR] - Spectrum. [\[Link\]](#)
- Millersville University. (n.d.). Table of Characteristic Proton NMR Shifts. [\[Link\]](#)
- Cheminfo.org. (n.d.). IR spectra prediction. [\[Link\]](#)
- ResearchGate. (2021). How to predict IR spectra of a compound? [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-ETHYLFENCHOL | 18368-91-7 [chemicalbook.com]
- 2. 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter [chemicalbull.com]
- 3. Visualizer loader [nmrdb.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. CASPRE [caspre.ca]
- 8. web.pdx.edu [web.pdx.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethylfenchol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092113#spectroscopic-data-nmr-ir-ms-of-2-ethylfenchol\]](https://www.benchchem.com/product/b092113#spectroscopic-data-nmr-ir-ms-of-2-ethylfenchol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com